molecular formula C15H25N5O2S B2827839 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine CAS No. 1211204-68-0

4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine

Cat. No.: B2827839
CAS No.: 1211204-68-0
M. Wt: 339.46
InChI Key: ZURRTVRXRGSMKH-UHFFFAOYSA-N
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Description

4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine core substituted with piperidine and piperazine rings, which are further functionalized with an ethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine typically involves multi-step organic reactions:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Substitution with Piperidine: The pyrimidine core is then reacted with piperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to introduce the piperidin-1-yl group.

    Introduction of Piperazine: The intermediate is further reacted with piperazine, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the piperazin-1-yl linkage.

    Ethylsulfonylation: Finally, the piperazine derivative is treated with ethylsulfonyl chloride in the presence of a base like triethylamine to introduce the ethylsulfonyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethylsulfonyl group can undergo oxidation reactions, potentially forming sulfone derivatives.

    Reduction: The compound can be reduced under hydrogenation conditions, affecting the piperazine and piperidine rings.

    Substitution: The pyrimidine core can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are common for reduction.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Reduced piperazine and piperidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, offering possibilities for the treatment of diseases such as cancer, neurological disorders, and infections.

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various synthetic pathways.

Mechanism of Action

The mechanism of action of 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The ethylsulfonyl group may enhance its binding affinity and specificity, while the piperidine and piperazine rings provide structural rigidity and facilitate interactions with hydrophobic pockets in the target proteins.

Comparison with Similar Compounds

Similar Compounds

    4-(4-(Methylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine: Similar structure but with a methylsulfonyl group instead of ethylsulfonyl.

    4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(morpholin-1-yl)pyrimidine: Contains a morpholine ring instead of piperidine.

    4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine: Features a pyrrolidine ring instead of piperidine.

Uniqueness

The unique combination of the ethylsulfonyl group with piperidine and piperazine rings in 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine provides distinct chemical and biological properties. This specific arrangement may offer enhanced stability, solubility, and bioactivity compared to similar compounds, making it a promising candidate for further research and development.

Properties

IUPAC Name

4-(4-ethylsulfonylpiperazin-1-yl)-6-piperidin-1-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O2S/c1-2-23(21,22)20-10-8-19(9-11-20)15-12-14(16-13-17-15)18-6-4-3-5-7-18/h12-13H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURRTVRXRGSMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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